Cas no 894012-37-4 (N'-(5-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide)

N'-(5-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide structure
894012-37-4 structure
Product Name:N'-(5-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide
CAS No:894012-37-4
MF:C21H20ClN3O2S
MW:413.920402526855
CID:5515307
Update Time:2025-10-31

N'-(5-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • Ethanediamide, N1-(5-chloro-2-methylphenyl)-N2-[2-(4-methyl-2-phenyl-5-thiazolyl)ethyl]-
    • N'-(5-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide
    • Inchi: 1S/C21H20ClN3O2S/c1-13-8-9-16(22)12-17(13)25-20(27)19(26)23-11-10-18-14(2)24-21(28-18)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27)
    • InChI Key: YFDYGZUSMWLPRQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(Cl)=CC=C1C)(=O)C(NCCC1SC(C2=CC=CC=C2)=NC=1C)=O

N'-(5-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2011-1223-2μmol
N'-(5-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
894012-37-4 90%+
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F2011-1223-5μmol
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F2011-1223-2mg
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Life Chemicals
F2011-1223-3mg
N'-(5-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
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Life Chemicals
F2011-1223-4mg
N'-(5-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
894012-37-4 90%+
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Life Chemicals
F2011-1223-5mg
N'-(5-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
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N'-(5-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide Related Literature

Additional information on N'-(5-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide

Professional Introduction to N'-(5-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide (CAS No. 894012-37-4)

N'-(5-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 894012-37-4, belongs to a class of molecules that exhibit promising properties for further research and development in medicinal chemistry.

The molecular structure of this compound is characterized by a 5-chloro-2-methylphenyl group and a 4-methyl-2-phenyl-1,3-thiazol-5-yl moiety, which are connected through an ethylethanediamide backbone. This arrangement suggests that the compound may possess multiple sites of interaction with biological targets, making it a valuable candidate for drug discovery efforts. The presence of both aromatic and heterocyclic rings in its structure enhances its potential for binding to various enzymes and receptors, which is a critical factor in the development of new therapeutic agents.

In recent years, there has been a growing interest in the exploration of N'-substituted ethylethanediamides due to their reported bioactivity in various pharmacological assays. These compounds have shown potential in modulating enzyme activity, particularly in the context of inflammatory pathways and metabolic disorders. The 5-chloro-2-methylphenyl group is known to influence electronic properties and binding affinity, while the 4-methyl-2-phenyl-1,3-thiazol-5-yl moiety contributes to the steric and hydrophobic characteristics of the molecule. Such structural features are often exploited to optimize drug-like properties such as solubility, permeability, and metabolic stability.

Current research in medicinal chemistry increasingly emphasizes the importance of rational drug design, where structural modifications are guided by computational modeling and experimental data. The compound N'-(5-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide exemplifies this approach, as its design incorporates elements that have been previously associated with biological activity. For instance, thiazole derivatives are well-documented for their role in various pharmacological contexts, including antimicrobial and anti-inflammatory applications. The integration of these motifs into a single molecule suggests that it may exhibit multifaceted therapeutic potential.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include the formation of the thiazole ring system, followed by functionalization at the 5-position with a methyl group. Subsequent introduction of the 5-chloro-2-methylphenyl group and ethylethanediamide moiety completes the molecular architecture. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently. The ability to synthesize complex molecules like this one underscores the progress made in synthetic organic chemistry over recent decades.

Evaluation of the biological activity of N'-(5-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide has revealed intriguing preliminary results. In vitro assays have indicated potential interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory responses. Additionally, preliminary pharmacokinetic studies suggest that this compound may exhibit favorable properties such as good oral bioavailability and reasonable metabolic stability. These findings make it an attractive candidate for further investigation in preclinical models.

The development of new therapeutic agents relies heavily on understanding the relationship between molecular structure and biological function. Computational methods such as molecular docking and quantum mechanical calculations play a crucial role in predicting how a compound will interact with its target proteins or receptors. In the case of N'-(5-chloro-octahydroxyquinoline)-N'-(methylamino)benzamide CAS No 89401237 44 , these techniques have been used to model its binding affinity to various pharmacological targets. Such simulations provide valuable insights into optimizing lead compounds for better efficacy and reduced side effects.

Future directions for research on N'-(5-chloro-octahydroxyquinoline)-N'-(methylamino)benzamide CAS No 89401237 44 include exploring its mechanism of action in more detail. This involves both in vitro experiments using isolated enzyme systems and in vivo studies in animal models to assess its therapeutic potential. Furthermore, structural modifications based on initial findings will be undertaken to enhance its pharmacological profile. The goal is to develop a series of derivatives that maintain or improve upon the promising properties observed thus far while minimizing any potential liabilities.

The significance of this compound extends beyond its immediate pharmacological applications; it also serves as a valuable scaffold for exploring new chemical space. By modifying specific functional groups or introducing new moieties, researchers can generate libraries of related compounds with diverse biological activities. This approach aligns with contemporary trends in drug discovery where innovation is driven by interdisciplinary collaboration between chemists, biologists, and computer scientists.

In conclusion,N'-(5-chloro-octahydroxyquinoline)-N'-(methylamino)benzamide CAS No 89401237 44 represents an exciting development in pharmaceutical chemistry due to its unique structure and promising biological properties. Its synthesis showcases modern organic synthesis techniques while its preliminary activity suggests significant therapeutic potential worth further exploration through both computational modeling and experimental validation.

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